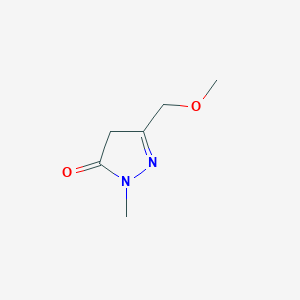
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a methoxymethyl group attached to the nitrogen atom of the pyrazolone ring, which can influence its chemical reactivity and biological properties.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Pyrazolones, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
The primary targets of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that induces changes at the molecular level .
Biochemical Pathways
The biochemical pathways affected by 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one are yet to be determined. Current research is focused on identifying these pathways and understanding their downstream effects .
Result of Action
The molecular and cellular effects of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one’s action are currently being studied. Early research suggests that this compound may have significant effects at the cellular level, but more detailed studies are needed to fully understand these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is an area of active research. Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-3,5-dioxo-4,5-dihydro-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3,5-dioxo-4,5-dihydro-1H-pyrazole: A precursor in the synthesis of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one.
3-Methoxymethyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological properties. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-2-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-6(9)3-5(7-8)4-10-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRGZLIDLAYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)



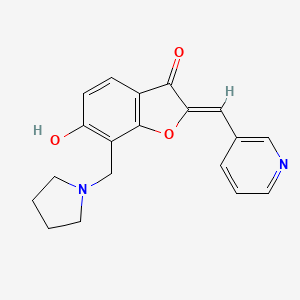
![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2509413.png)
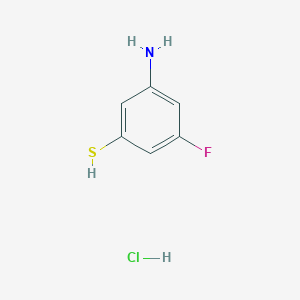
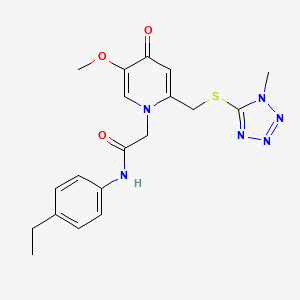
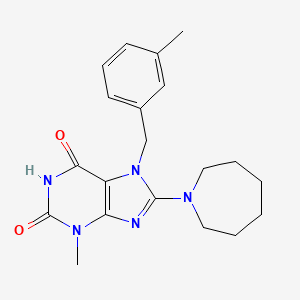
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2509417.png)
